Isookanin Isookanin Isookanin is a natural product found in Acacia confusa, Acacia melanoxylon, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0191602
InChI: InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2/t13-/m0/s1
SMILES: C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol

Isookanin

CAS No.:

Cat. No.: VC0191602

Molecular Formula: C15H12O6

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

Isookanin -

Specification

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2/t13-/m0/s1
Standard InChI Key ZPVNWCMRCGXRJD-ZDUSSCGKSA-N
Isomeric SMILES C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O
SMILES C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O
Canonical SMILES C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O

Introduction

Chemical Structure and Classification

Isookanin is classified as a flavanone within the broader category of flavonoids, phenylpropanoids, and polyketides. Its chemical structure features the characteristic flavanone skeleton with hydroxyl groups at specific positions that contribute to its biological activities.

Molecular Structure

Isookanin's IUPAC name is (2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one . The compound possesses a flavanone skeleton with a carbonyl group at position C-4, an oxygenated methine at C-2, and a methylene group at C-3. Its structure contains two catechol moieties with hydroxy groups positioned at C-7, C-8, C-3', and C-4' . This arrangement of hydroxyl groups is critical for its antioxidant and anti-inflammatory activities.

Chemical Identifiers

Isookanin is also known by several synonyms and is cataloged in various chemical databases:

Identifiers/PropertiesInformation
Chemical FormulaC₁₅H₁₂O₆
Molecular Weight288.25 g/mol
Exact Mass288.06338810 g/mol
Alternative Names3',4',7,8-Tetrahydroxyflavanone, (S)-2-(3,4-Dihydroxyphenyl)-7,8-dihydroxychroman-4-one
CAS Number1036-49-3
InChI KeyZPVNWCMRCGXRJD-ZDUSSCGKSA-N

Physical and Chemical Properties

The physical and chemical properties of isookanin contribute significantly to its biological activities and pharmaceutical potential.

Physicochemical Properties

Isookanin exhibits specific physicochemical characteristics that influence its bioavailability and pharmacological actions:

PropertyValue
Topological Polar Surface Area (TPSA)107.00 Ų
XlogP1.50
Atomic LogP (AlogP)2.22
H-Bond Acceptors6
H-Bond Donors4
Rotatable Bonds1

These properties suggest moderate water solubility and lipophilicity, which impact its absorption and distribution in biological systems.

ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties provide crucial information about isookanin's pharmacokinetic behavior:

ParameterPredictionProbability
Human Intestinal AbsorptionPositive95.84%
Blood-Brain Barrier PenetrationNegative75.00%
Human Oral BioavailabilityNegative68.57%
Subcellular LocalizationMitochondria77.74%
CYP2C9 InhibitionPositive82.65%
P-glycoprotein SubstrateNegative93.68%

These predictions suggest that isookanin is likely well-absorbed through the intestine but has limited ability to cross the blood-brain barrier. Its potential interaction with CYP2C9 enzymes may be relevant for potential drug interactions.

Biological Activities

Isookanin demonstrates multiple biological activities that highlight its therapeutic potential in various diseases and conditions.

Anti-inflammatory Properties

One of the most thoroughly studied effects of isookanin is its anti-inflammatory activity, which operates through multiple cellular mechanisms.

Effects on Inflammatory Mediators

Research has demonstrated that isookanin significantly reduces the production of key inflammatory mediators:

  • Dose-dependent reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages

  • Effective inhibition of prostaglandin E₂ (PGE₂) generation induced by LPS

  • Inhibition of inducible nitric oxide synthase (iNOS) expression by 51.3% at 10 μg/mL concentration

  • Reduction of cyclooxygenase-2 (COX-2) expression by 36.5% at 10 μg/mL concentration

Molecular Mechanisms

The anti-inflammatory effects of isookanin are mediated through specific molecular pathways:

  • Significant suppression of the activator protein 1 (AP-1) signaling pathway

  • Minimal effect on the nuclear factor κB (NF-κB) signaling pathway

  • Downregulation of the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH₂-terminal kinase (JNK)

These findings suggest that isookanin's anti-inflammatory effects are primarily mediated through the AP-1 pathway rather than the NF-κB pathway, which distinguishes it from many other anti-inflammatory compounds.

Antimicrobial Properties

Isookanin has demonstrated significant antimicrobial activities, particularly against biofilm formation in bacteria.

Effects on Bacterial Biofilms

Research on Staphylococcus epidermidis has revealed that isookanin:

  • Reduces exopolysaccharide (EPS) production by 1.67-fold (p < 0.0001)

  • Inhibits biofilm formation in a concentration-dependent manner

  • Shows significant inhibition at concentrations of 250 μg/mL and 500 μg/mL

  • Affects cell surface hydrophobicity and extracellular DNA of S. epidermidis

Synergistic Effects with Antibiotics

Isookanin shows promising potential for combination therapy with conventional antibiotics:

  • Enhances the efficacy of β-lactam antibiotics against resistant bacteria

  • Enables antibiotics to exert bactericidal activity at lower concentrations

  • Potentially reduces the emergence of antibiotic resistance

This synergistic activity suggests that isookanin could be valuable in addressing antibiotic resistance challenges, particularly for biofilm-associated infections.

Other Therapeutic Properties

Beyond its anti-inflammatory and antimicrobial activities, isookanin has been reported to possess additional therapeutic properties.

Cardiovascular Effects

Isookanin has shown beneficial effects on cardiovascular diseases, although the specific mechanisms require further investigation . These effects contribute to its potential therapeutic applications in managing or preventing cardiovascular disorders.

Gut Microbiota Modulation

Research has indicated that isookanin can positively influence gut microbiota composition:

  • Increases the relative abundance of beneficial bacteria including Bifidobacterium and Lactobacillus

  • Reduces the primary metabolism functions of the microbiota in vitro

These effects on gut microbiota suggest potential applications in gastrointestinal health and metabolic disorders.

Additional Reported Activities

Several other biological activities have been attributed to isookanin based on preliminary studies:

  • Antioxidant properties

  • Anti-diabetic effects

  • Inhibition of α-amylase

  • Anti-angiogenic activities

These diverse biological activities highlight isookanin's potential as a multi-target therapeutic agent worthy of further investigation.

Sources and Natural Occurrence

Isookanin has been isolated from various plant sources, with significant research focusing on its presence in specific medicinal plants.

Bidens pilosa L.

One of the well-documented sources of isookanin is Bidens pilosa L. (Asteraceae), a plant traditionally used in Asian medicine . This plant has been historically employed for various therapeutic purposes, and isookanin has been identified as one of its bioactive constituents through bioassay-guided fractionation based on anti-inflammatory activity .

Compositae Family

Isookanin has also been reported in plants belonging to the Compositae family . These plants have traditional medicinal uses, and the identification of isookanin as an active component helps explain some of their reported therapeutic effects.

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